molecular formula C10H8BrNO2 B1432402 Methyl 2-(4-bromophenyl)-2-cyanoacetate CAS No. 1218950-96-9

Methyl 2-(4-bromophenyl)-2-cyanoacetate

Cat. No. B1432402
M. Wt: 254.08 g/mol
InChI Key: QWXPRWNVJMNMKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, “methyl 4-bromophenylacetate” can be made from “4-bromophenylacetic acid” by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . Another compound, “2-(4-bromophenyl)-2-methylpropionic acid”, can be prepared by selective bromination of “2-methyl-2-phenylpropanoic acid” on an aqueous medium .


Molecular Structure Analysis

The molecular structure of a compound similar to “Methyl 2-(4-bromophenyl)-2-cyanoacetate”, namely “methyl (4-bromophenyl)acetate”, has a linear formula of C9H9BrO2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described. For example, a reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “methyl (4-bromophenyl)acetate”, include a molecular weight of 229.075 and a linear formula of C9H9BrO2 . Another similar compound, “2-(4-bromophenyl)-2-methylpropionic acid”, has a melting point of 122-124°C .

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Dyes and Electronic Property Analysis : Methyl 2-(4-bromophenyl)-2-cyanoacetate has been used in synthesizing compounds like 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate. The electronic properties of such molecules have been analyzed using ultraviolet-visible absorption spectroscopy, highlighting its potential in material science applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

  • Liquid-Crystalline Properties : In the field of liquid crystal research, derivatives of 4-cyano-1,1'-biphenyl bearing ω-hydroxyalkyl substituents were reacted with methyl 3-chloro-3-oxopropionate or cyanoacetic acid, forming linear malonates and cyanoacetates. These compounds demonstrated monotropic nematic phases and were investigated for their mesomorphic properties using methods like differential scanning calorimetry and X-ray diffraction (Kreß et al., 2012).

Synthesis and Evaluation in Medicinal Chemistry

  • Antimicrobial Agent Synthesis : The compound has been incorporated into the synthesis of new heterocyclic compounds with a sulfamoyl moiety. These compounds, including derivatives of thiazole, pyrazole, and chromene, have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

  • Anticonvulsant Properties and Structural Analysis : In a study aiming to establish the structure of a potent anticonvulsant enaminone, methyl 2-(4-bromophenyl)-2-cyanoacetate was a key component. The molecule's structure was confirmed by X-ray crystallography, and theoretical calculations were performed to understand its energetically preferred conformation, crucial for its biological activity (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Chemical Synthesis and Polymer Research

  • Copolymer Synthesis : Novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. These monomers, synthesized through Knoevenagel condensation and characterized by various spectroscopic methods, were investigated for their copolymer composition and thermal properties (Kharas et al., 2017).

Safety And Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. For instance, “methyl (4-bromophenyl)acetate” should be used only in a well-ventilated area and contact with skin, eyes, and respiratory system should be avoided .

Future Directions

The future directions for the study of “Methyl 2-(4-bromophenyl)-2-cyanoacetate” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For instance, a novel compound with promising antibacterial activity has been synthesized via a four-step protocol .

properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXPRWNVJMNMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromophenyl)-2-cyanoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Weiss, J Holz, R Peters - European Journal of Organic …, 2016 - Wiley Online Library
Allylic substitution reactions provide a valuable tool for the functionalization of CH acidic pronucleophiles. Often, control over the stereocenter generated at the nucleophilic reactant is …

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